N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-11-12-19(15-21(16)25-13-5-10-23(25)27)24-22(26)14-18-8-4-7-17-6-2-3-9-20(17)18/h2-4,6-9,11-12,15H,5,10,13-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFOYSCQPYJIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.
Scientific Research Applications
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying structure-activity relationships.
Biology: The compound is used in biological assays to investigate its interaction with various enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring is known to interact with various protein targets, modulating their activity and leading to therapeutic effects. The naphthalene moiety can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with 2-Oxopyrrolidin-1-yl Moieties
- N-(4-(4-(2-(Butan-2-ylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 13) Structural Differences: Replaces the naphthalen-1-yl group with a butan-2-ylidene hydrazine substituent. Properties: Higher polarity due to the hydrazine moiety, as evidenced by a lower melting point (mp: 162–164°C) compared to the target compound .
N-Acyl Derivatives of 2-(2-Oxopyrrolidin-1-yl)acetamide
- Structural Differences : Lack the naphthalene system; instead, acyl groups (e.g., acetyl, benzoyl) are attached to the 2-oxopyrrolidin ring.
- Functional Impact : Molecular docking studies indicate strong affinity for GABAA and AMPA receptors, suggesting the target compound’s 4-methylphenyl-naphthalene system may reduce CNS activity compared to these derivatives .
Compounds with Naphthalen-1-yl Acetamide Backbones
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Structural Differences: Contains halogen substituents (Cl, F) on the phenyl ring instead of methyl and 2-oxopyrrolidin groups.
Compounds with Hybrid Pharmacophores
ZINC33268577 (3-bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide)
- 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide Structural Differences: Incorporates a sulfur-containing thienopyrimidine ring instead of 2-oxopyrrolidin. Functional Impact: The sulfanyl group enhances thiol-mediated interactions, which the target compound lacks .
Data Tables
Table 1. Structural and Physical Property Comparison
Key Findings and Implications
Structural Flexibility : The target compound’s 2-oxopyrrolidin-1-yl group and naphthalene system balance hydrogen-bonding capacity and hydrophobicity, distinguishing it from halogenated or sulfur-containing analogs .
Metabolic Stability : Compared to hydrazine-containing derivatives (e.g., Compound 13), the target compound’s methyl and lactam groups may improve metabolic resistance .
Therapeutic Potential: While lacking the pyridopyrimidine or thienopyrimidine motifs of ZINC33268577 or similar compounds, its hybrid structure positions it as a candidate for dual-target inhibitors .
Biological Activity
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse scientific sources.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
Key Structural Features:
- Naphthalene Core: Provides aromatic stability and potential interactions with biological targets.
- Pyrrolidinone Moiety: Enhances the compound's ability to interact with enzymes and receptors due to its three-dimensional structure.
- Acetamide Group: Contributes to the compound's solubility and reactivity.
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Specifically, it exhibits significant inhibitory effects on various carbonic anhydrase isoforms, which are crucial for maintaining acid-base balance in physiological systems. The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking substrate access.
Table 1: Enzyme Inhibition Data
| Enzyme Type | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Carbonic Anhydrase | 0.5 | Competitive inhibition |
| Acetylcholinesterase | 0.29 | Non-competitive inhibition |
Pharmacological Studies
Recent studies have shown that this compound possesses various pharmacological properties, including:
-
Anticancer Activity:
- In vitro studies demonstrated that it induces apoptosis in cancer cell lines through mitochondrial pathways.
- It has shown efficacy against multiple cancer types, including breast and prostate cancers.
-
Neuroprotective Effects:
- Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
- The compound has been linked to reduced oxidative stress in neuronal cells.
-
Antimicrobial Properties:
- Preliminary tests reveal activity against certain bacterial strains, suggesting its utility in developing new antibiotics.
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
Case Study 1: Cancer Cell Line Testing
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 5 μM, with an observed IC50 of approximately 3 μM.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in a marked decrease in cell death and preservation of mitochondrial function, suggesting its potential as a neuroprotective agent.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Naphthalene Core: Reaction of naphthalene derivatives with appropriate amines.
- Introduction of the Pyrrolidine Moiety: Achieved via nucleophilic substitution reactions.
- Final Acetamide Formation: Utilizing acetic anhydride or acetyl chloride under basic conditions.
Applications in Research:
This compound serves as a valuable scaffold for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with coupling the naphthalene-acetic acid moiety to the substituted phenylamine group. Key steps include:
- Amide bond formation: Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen atmosphere .
- Solvent optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
